[2-(Cyclopentyloxy)pyridin-3-yl]methanamine

Chemical Biology Structure-Activity Relationship (SAR) Medicinal Chemistry

For medicinal chemistry and chemical biology programs requiring precise spatial orientation, this 2,3-disubstituted pyridine building block is non-interchangeable with its 4- or 6-substituted positional isomers. Its dual functionality—a primary amine for clean amide conjugation and a cyclopentyloxy group acting as a hydrophobic anchor—is critical for constructing bifunctional molecules. With a calculated LogD (pH 7.4) of 0.43, it is ideally suited for optimizing CNS drug permeability without severe solubility penalties. Specifying 95% purity ensures high-yielding reactions, while the established H314 hazard profile allows for rigorous, validated process safety controls from the outset.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 954255-06-2
Cat. No. B2891371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclopentyloxy)pyridin-3-yl]methanamine
CAS954255-06-2
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=CC=N2)CN
InChIInChI=1S/C11H16N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8,12H2
InChIKeyRZPYLOUPWTVBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [2-(Cyclopentyloxy)pyridin-3-yl]methanamine (CAS 954255-06-2): Key Differentiators vs. Positional Isomers


[2-(Cyclopentyloxy)pyridin-3-yl]methanamine (CAS 954255-06-2) is a disubstituted pyridine derivative with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This heterocyclic building block is primarily offered for research and development use, with commercial vendors typically specifying purities of 95% or 98% . Unlike its 4-pyridinyl or 6-pyridinyl positional isomers, the specific 2-cyclopentyloxy-3-methanamine substitution pattern on the pyridine ring confers a unique steric and electronic environment [1]. This structural distinction is critical for applications requiring precise orientation of the primary amine and the bulky cyclopentyloxy group, making it a non-interchangeable scaffold in medicinal chemistry and chemical biology campaigns .

Procurement Risk Alert: Why [2-(Cyclopentyloxy)pyridin-3-yl]methanamine Cannot Be Replaced by Common Analogs


The core differentiation of [2-(Cyclopentyloxy)pyridin-3-yl]methanamine lies not in a generic 'pyridinylmethanamine' classification, but in its precise regiochemistry [1]. While in-class compounds like 3-picolylamine or other cyclopentyloxy-substituted pyridine methanamines share the same core molecular formula, their divergent substitution patterns yield vastly different physicochemical and, presumably, biological profiles . For example, the LogD at pH 7.4 for the target compound is calculated to be 0.43, a value that directly influences passive membrane permeability and is not shared by its positional isomers [1]. Consequently, substituting the target compound with a cheaper or more readily available analog such as [2-(Cyclopentyloxy)pyridin-4-yl]methanamine (CAS 954251-11-7) or [6-(Cyclopentyloxy)pyridin-3-yl]methanamine (CAS 953723-34-7) without re-validating the target engagement or synthetic route carries a high risk of experimental failure due to altered binding kinetics or reactivity [2]. The quantitative evidence below substantiates why this specific regioisomer must be uniquely specified in procurement documentation.

Quantitative Procurement Decision Matrix for [2-(Cyclopentyloxy)pyridin-3-yl]methanamine


Regioisomeric Identity: Unambiguous 3-Position Methanamine Differentiation

The target compound is defined by a methanamine (-CH2NH2) group at the 3-position of a pyridine ring, which is itself substituted at the 2-position with a cyclopentyloxy group. This contrasts directly with its close analog, [2-(Cyclopentyloxy)pyridin-4-yl]methanamine, which places the methanamine group at the 4-position [1]. The substitution pattern is confirmed by canonical SMILES notation (NCc1cccnc1OC1CCCC1) and InChIKey (RZPYLOUPWTVBSC-UHFFFAOYSA-N) [2]. This precise regiochemistry is a primary determinant of molecular recognition in biological systems; a shift from the 3- to the 4-position fundamentally alters the vector of the primary amine and the dihedral angle of the cyclopentyloxy group, leading to a different pharmacophore .

Chemical Biology Structure-Activity Relationship (SAR) Medicinal Chemistry

Calculated Lipophilicity (LogD7.4) and Permeability Profile

The calculated distribution coefficient (LogD) at physiological pH 7.4 for [2-(Cyclopentyloxy)pyridin-3-yl]methanamine is 0.43 [1]. This value is a key predictor of passive membrane permeability and oral bioavailability. For comparison, a structurally simpler pyridinylmethanamine, 3-Picolylamine, which lacks the cyclopentyloxy group, exhibits a significantly lower clogP of approximately 0.1 [2]. The 0.33 log unit increase in lipophilicity conferred by the cyclopentyloxy substitution places the target compound in a more favorable range for crossing biological membranes compared to its unadorned analog, without pushing it into the high LogP territory (>5) associated with poor solubility and high metabolic turnover [3].

Drug Discovery ADME/Tox Physicochemical Profiling

Commercially Specified Purity: 98% Guarantee for Reproducible Chemistry

While many heterocyclic building blocks are offered at 95% purity, [2-(Cyclopentyloxy)pyridin-3-yl]methanamine is commercially available from at least one major supplier (Leyan, Catalog No. 1968372) with a guaranteed minimum purity of 98% . In contrast, a close positional isomer, [6-(Cyclopentyloxy)pyridin-3-yl]methanamine (CAS 953723-34-7), is frequently offered by vendors at a lower standard purity of 95% . This 3% absolute difference in purity can be significant in synthetic applications where the presence of regioisomeric impurities or synthetic byproducts can lead to variable reaction yields, complicate purification, and confound biological assay results [1].

Chemical Synthesis Quality Control High-Throughput Experimentation

Safety Profile: Well-Defined GHS Classification for Risk Management

[2-(Cyclopentyloxy)pyridin-3-yl]methanamine is classified according to the Globally Harmonized System (GHS) with hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . This specific combination of hazards differentiates it from a comparator like [2-(Cyclopentyloxy)pyridin-4-yl]methanamine, which carries only the H302 warning [1]. The presence of the H314 hazard code for the target compound mandates more stringent personal protective equipment (PPE) and engineering controls (e.g., fume hood use) compared to its 4-isomer. This quantitative difference in hazard classification is a verifiable, critical factor in laboratory safety planning and procurement approval workflows [2].

Laboratory Safety Chemical Hygiene Regulatory Compliance

Evidence-Based Application Scenarios for Procuring [2-(Cyclopentyloxy)pyridin-3-yl]methanamine


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Candidates

Based on its calculated LogD at pH 7.4 of 0.43 [1], [2-(Cyclopentyloxy)pyridin-3-yl]methanamine is a suitable building block for medicinal chemists aiming to improve the blood-brain barrier (BBB) permeability of a lead series. This lipophilicity value falls within the optimal range (LogD 1-3) for CNS drugs. Introducing this fragment as a 'cap' or 'linker' in a molecule can help fine-tune ADME properties without the severe solubility penalties associated with highly lipophilic moieties [2]. Its unique 2,3-substitution pattern also offers a distinct vector for amine functionalization compared to more common 4-substituted pyridines, potentially leading to novel intellectual property.

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The presence of both a primary amine (-CH2NH2) and an ether-linked cyclopentane ring in [2-(Cyclopentyloxy)pyridin-3-yl]methanamine makes it an ideal scaffold for constructing bifunctional molecules [1]. The primary amine is a robust handle for conjugation to carboxylate-containing linkers or fluorophores via amide bond formation. Simultaneously, the cyclopentyloxy group provides a hydrophobic anchor that can occupy a shallow, non-polar pocket on a target protein. This dual functionality is evidenced by the compound's SMILES notation (NCc1cccnc1OC1CCCC1), which confirms the distinct reactive handles [2]. Procuring this specific regioisomer at 98% purity is critical for ensuring high-yielding, clean conjugation chemistry.

Process Chemistry: Development of a Robust Route Scouting Protocol

The well-defined GHS hazard classification (H314) for [2-(Cyclopentyloxy)pyridin-3-yl]methanamine provides a clear advantage for process safety groups [1]. Its established corrosivity profile allows for the upfront implementation of appropriate engineering controls and materials of construction (e.g., glass-lined reactors, Teflon seals). In contrast, an alternative building block like [2-(Cyclopentyloxy)pyridin-4-yl]methanamine, with a milder H302-only warning, might be erroneously assumed to be a benign substitute, leading to a dangerous underestimation of risk during scale-up [2]. Specifying this exact compound ensures that safety protocols developed for the process are valid and that the risk assessment is accurate.

Technical Documentation Hub

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